molecular formula C5H9Cl2N B14486140 1-(Chloromethylidene)pyrrolidin-1-ium chloride CAS No. 65044-66-8

1-(Chloromethylidene)pyrrolidin-1-ium chloride

Cat. No.: B14486140
CAS No.: 65044-66-8
M. Wt: 154.03 g/mol
InChI Key: MNSAFSICFNQMPQ-UHFFFAOYSA-M
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Description

1-(Chloromethylidene)pyrrolidin-1-ium chloride is a chemical compound that features a pyrrolidine ring with a chloromethylidene substituent

Preparation Methods

The synthesis of 1-(Chloromethylidene)pyrrolidin-1-ium chloride typically involves the reaction of pyrrolidine with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is carried out in an inert solvent such as dichloromethane, and the product is purified through recrystallization or distillation .

Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1-(Chloromethylidene)pyrrolidin-1-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethylidene group can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form dechlorinated products.

    Addition Reactions: The double bond in the chloromethylidene group can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Chloromethylidene)pyrrolidin-1-ium chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-(Chloromethylidene)pyrrolidin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and result in biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

1-(Chloromethylidene)pyrrolidin-1-ium chloride can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their substituents and reactivity. For example:

Properties

CAS No.

65044-66-8

Molecular Formula

C5H9Cl2N

Molecular Weight

154.03 g/mol

IUPAC Name

1-(chloromethylidene)pyrrolidin-1-ium;chloride

InChI

InChI=1S/C5H9ClN.ClH/c6-5-7-3-1-2-4-7;/h5H,1-4H2;1H/q+1;/p-1

InChI Key

MNSAFSICFNQMPQ-UHFFFAOYSA-M

Canonical SMILES

C1CC[N+](=CCl)C1.[Cl-]

Origin of Product

United States

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